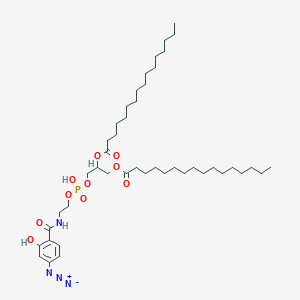
Asa-PE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Asa-PE, also known as Asarum europaeum L. extract, is a natural compound derived from the leaves of Asarum europaeum L. plant. It has been widely studied for its potential medicinal properties and has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of Asa-PE is not fully understood. However, it is believed to exert its therapeutic effects by modulating various cellular pathways, including the MAPK/ERK pathway, NF-κB pathway, and PI3K/Akt pathway. Asa-PE has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and acetylcholinesterase (AChE).
Efectos Bioquímicos Y Fisiológicos
Asa-PE has been shown to have various biochemical and physiological effects. It has been demonstrated to possess anti-inflammatory, antioxidant, and antimicrobial properties. Asa-PE has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, it has been shown to improve glucose metabolism and reduce insulin resistance in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Asa-PE in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Asa-PE has also been shown to have low toxicity and is well-tolerated in animal models. However, one of the limitations of using Asa-PE in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for Asa-PE research. One of the future directions is to investigate the potential of Asa-PE in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another future direction is to explore the potential of Asa-PE as a natural antioxidant and anti-inflammatory agent. Additionally, further studies are needed to elucidate the mechanism of action of Asa-PE and to optimize its extraction and purification methods.
Conclusion:
In conclusion, Asa-PE is a natural compound derived from the leaves of Asa-PE europaeum L. plant. It has shown promising results in various scientific research studies and has been studied for its potential therapeutic properties. Asa-PE has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties and has been investigated for its potential in the treatment of various diseases. Further research is needed to elucidate the mechanism of action of Asa-PE and to explore its potential in various therapeutic applications.
Métodos De Síntesis
Asa-PE is extracted from the leaves of Asa-PE europaeum L. plant using various extraction techniques, including maceration, Soxhlet extraction, and supercritical fluid extraction. The extracted compound is then purified using different chromatographic methods, such as column chromatography, thin-layer chromatography, and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Asa-PE has been extensively studied for its potential therapeutic properties. It has shown promising results in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Asa-PE has also been studied for its anti-inflammatory, antioxidant, and antimicrobial properties.
Propiedades
Número CAS |
114747-15-8 |
|---|---|
Nombre del producto |
Asa-PE |
Fórmula molecular |
C44H77N4O10P |
Peso molecular |
853.1 g/mol |
Nombre IUPAC |
[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C44H77N4O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-42(50)55-36-39(58-43(51)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)37-57-59(53,54)56-34-33-46-44(52)40-32-31-38(47-48-45)35-41(40)49/h31-32,35,39,49H,3-30,33-34,36-37H2,1-2H3,(H,46,52)(H,53,54) |
Clave InChI |
HVDKSGGZKJJZGU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1=C(C=C(C=C1)N=[N+]=[N-])O)OC(=O)CCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1=C(C=C(C=C1)N=[N+]=[N-])O)OC(=O)CCCCCCCCCCCCCCC |
Sinónimos |
1,2-dipalmitoyl(3,4-azidosalicylamido)-sn-glycero-3-phosphoethanolamine 1,2-dipalmitoyl(3,4-azidosalicylamido)phosphatidylethanolamine ASA-PE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3,4-dione](/img/structure/B54398.png)
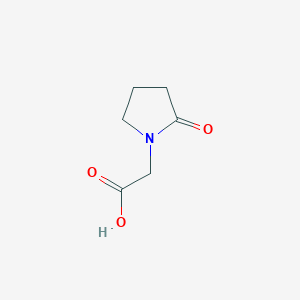
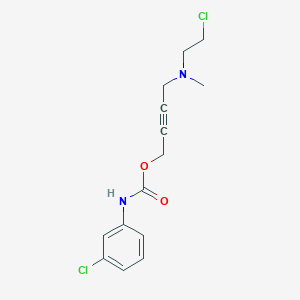
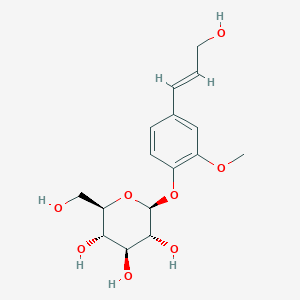
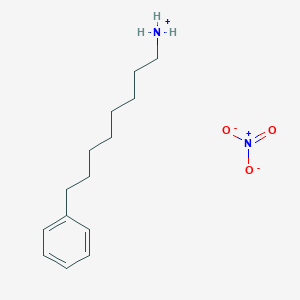
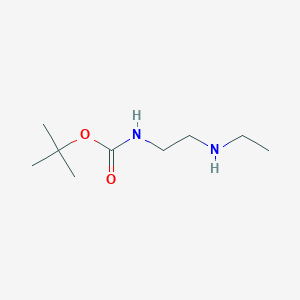
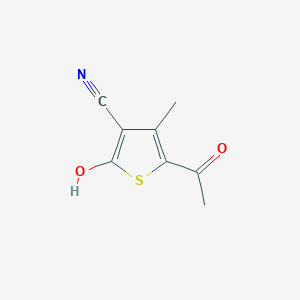
![sodium (2R)-2,3-bis[(9Z)-octadec-9-enoyloxy]propyl hydrogen phosphate](/img/structure/B54410.png)
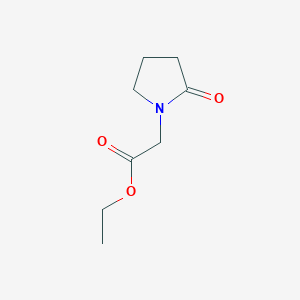
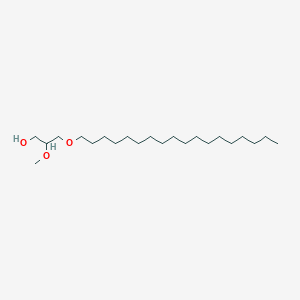
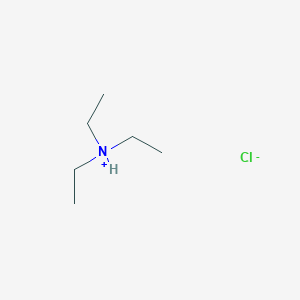
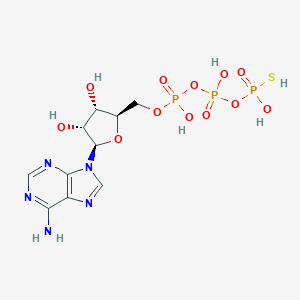
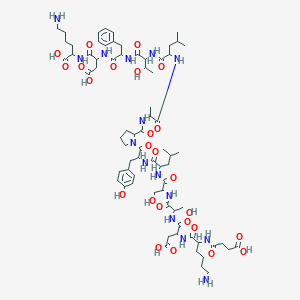
![(R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalen]-6'(5'H)-one, 3',7',8',8'A-tetrahydro-8'A-methyl-](/img/structure/B54429.png)